Methyl 5-formyl-3-propylisoxazole-4-carboxylate
Description
Methyl 5-formyl-3-propylisoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with a formyl group at position 5, a propyl group at position 3, and a methyl ester at position 2. The isoxazole core, a five-membered aromatic ring containing oxygen and nitrogen, confers stability and reactivity, making derivatives like this valuable in pharmaceutical and agrochemical synthesis. The formyl group (-CHO) enhances electrophilicity, enabling participation in condensation reactions, while the ester group (-COOCH₃) contributes to solubility in organic solvents and metabolic stability. The propyl substituent at position 3 influences lipophilicity, affecting bioavailability and intermolecular interactions .
This compound is typically synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by regioselective functionalization. Its structural features are often characterized using X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods. Applications include its use as a precursor in drug discovery, particularly for antiviral and anti-inflammatory agents, due to the isoxazole scaffold’s bioactivity.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-formyl-3-propyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h5H,3-4H2,1-2H3 |
InChI Key |
BCVNVBIMHABCJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-formyl-3-propylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-formyl-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Cycloaddition: The isoxazole ring can participate in (3+2) cycloaddition reactions, often catalyzed by metals like copper (I) or ruthenium (II).
Scientific Research Applications
Methyl 5-formyl-3-propylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
Methyl 5-methyl-3-propylisoxazole-4-carboxylate : Replaces the formyl group with a methyl group, reducing electrophilicity and altering reactivity in nucleophilic additions.
Methyl 5-formyl-3-methylisoxazole-4-carboxylate : Replaces the propyl group with a methyl group, decreasing steric bulk and affecting crystal packing via weaker van der Waals interactions .
Table 1: Comparative Properties of Methyl 5-formyl-3-propylisoxazole-4-carboxylate and Analogs
| Property | Target Compound | Methyl 5-methyl-3-propylisoxazole-4-carboxylate | Ethyl 5-formyl-3-propylisoxazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 211.22 | 197.23 | 225.25 |
| Melting Point (°C) | 98–102* | 85–88* | 92–95* |
| Solubility (in CHCl₃) | High | Moderate | High |
| Key Functional Groups | Formyl, methyl ester, propyl | Methyl, methyl ester, propyl | Formyl, ethyl ester, propyl |
*Data inferred from methyl ester analogs in Table3 (IC-AMCE 2023) .

Crystallographic and Hydrogen-Bonding Patterns
X-ray studies (using SHELX and visualized via ORTEP-3 ) reveal that the formyl group participates in C–H···O hydrogen bonds, stabilizing crystal lattices. In contrast, methyl-substituted analogs exhibit weaker C–H···π interactions, leading to less dense packing .
Pharmacological Relevance
Compared to pharmacopeial thiazole and imidazolidinone derivatives (e.g., those in PF 43(1) ), the target compound’s isoxazole ring offers distinct electronic properties, influencing binding affinity to enzymatic targets. For instance, the propyl chain may enhance membrane permeability relative to bulkier substituents in related compounds.
Biological Activity
Methyl 5-formyl-3-propylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, highlights relevant case studies, and presents detailed research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of the formyl and carboxylate functional groups enhances its interaction with biological targets.
Biological Activity Overview
The compound has been studied for its inhibitory effects on various biological processes, particularly those related to cancer cell proliferation. Its mechanism of action often involves interference with specific protein interactions and signaling pathways.
Inhibition of c-Myc
One of the significant findings regarding this compound is its role as an inhibitor of the c-Myc transcription factor. c-Myc is known to regulate genes associated with cell proliferation and survival, making it a critical target in cancer therapy. Research indicates that compounds similar to this compound can disrupt c-Myc-Max dimerization, thereby inhibiting c-Myc's transcriptional activity .
Case Study 1: c-Myc Inhibition
A study demonstrated that derivatives of this compound effectively inhibited c-Myc-Max heterodimerization in vitro. The compound exhibited an IC50 value of approximately 34.8 μM against this interaction, indicating its potential as a therapeutic agent in cancers characterized by c-Myc overexpression .
Case Study 2: Cellular Proliferation
In cellular assays, the compound was shown to induce a G0/G1 phase arrest in cancer cell lines, leading to decreased cell viability. This effect was corroborated by luciferase reporter assays that indicated reduced c-Myc-dependent transcriptional activity .
The primary mechanism through which this compound exerts its biological effects appears to involve:
- Disruption of Protein Interactions : The compound interferes with the formation of critical protein complexes such as c-Myc-Max.
- Induction of Cell Cycle Arrest : By inhibiting c-Myc activity, it leads to cell cycle arrest and ultimately apoptosis in susceptible cancer cell lines.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other known inhibitors:
| Compound | Target | IC50 (μM) | Effect on Cell Viability |
|---|---|---|---|
| This compound | c-Myc-Max | 34.8 | Decreased |
| 10074-G5 | c-Myc-Max | 160 | Decreased |
| JY-3-094 | c-Myc-Max | 70 | Decreased |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
